

Effect of Triethanolamine dosage on concrete compressive strength

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Technical Support Center: Triethanolamine (TEA) in Concrete

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of **triethanolamine** (TEA) as a concrete admixture. The information is tailored for researchers and professionals in materials science and concrete technology.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethanolamine (TEA) in concrete?

A1: **Triethanolamine** (TEA) is a multifunctional chemical admixture used in cement and concrete.[1] Its primary roles include acting as a grinding aid during cement production and as a setting time regulator for concrete.[1][2] Depending on the dosage, TEA can either accelerate or retard the hydration of cement, which in turn affects the setting time and strength development of the concrete.[1] It is also favored in some applications because, unlike calcium chloride, it does not promote the corrosion of reinforcing steel.[3]

Q2: How does the dosage of TEA affect the setting time of concrete?

A2: The effect of TEA on concrete setting time is highly dependent on its dosage.[1]



- Low Dosages (e.g., 0.02% 0.05% by weight of cement): TEA generally acts as a set accelerator, shortening the initial and final setting times.[1]
- Moderate Dosages (e.g., around 0.5%): At these concentrations, TEA can act as a set retarder, prolonging the time it takes for the concrete to set.[1]
- High Dosages (e.g., 1.0% and above): At very high dosages, TEA can once again act as a strong accelerator.[1]

This dual behavior is a unique characteristic of TEA.[1]

Q3: What is the general effect of TEA dosage on the compressive strength of concrete?

A3: The influence of TEA on compressive strength is also dosage-dependent and varies with the curing age.

- Low to Moderate Dosages (e.g., 0.02% 0.1%): Can enhance early-age compressive strength (at 1, 3, and 7 days).[4][5] However, it may lead to a decrease in compressive strength at later ages (e.g., 28 days).[5]
- High Dosages (e.g., above 0.1%): Generally lead to a decrease in compressive strength at all ages.[3][5] A high dosage of 1% can cause a sharp decrease in 28-day strength.[5]

Q4: What is the mechanism behind TEA's effect on concrete?

A4: The mechanism of TEA in hydrating cement is complex. It is understood to interact with the different mineral phases of cement:

- Aluminate Phase (C3A and C4AF): TEA accelerates the hydration of the aluminate phases, promoting the formation of ettringite.[3][6] This is a key factor in its accelerating effect on setting time and early strength development.[6][7]
- Silicate Phase (C3S and C2S): TEA tends to retard the hydration of the silicate phases.[3][6]
 This can contribute to lower compressive strengths at later ages, especially at higher dosages.[6]



TEA can also form complexes with metallic ions like Al³⁺ and Fe³⁺ in the cement paste, influencing the hydration reactions.[1][6]

Troubleshooting Guide

Problem 1: My concrete is setting too quickly after adding TEA.

- Possible Cause: The dosage of TEA is likely in the accelerating range (either very low or very high).
- Troubleshooting Steps:
 - Verify Dosage: Double-check your calculations and the concentration of your TEA solution to ensure the correct dosage was added.
 - Adjust Dosage: If you intended to retard the set, you may need to increase the dosage to
 the retarding range (e.g., around 0.5%) or decrease it if you are in the high-dosage
 accelerating range.[1] Conduct trial mixes with varying dosages to determine the optimal
 amount for your specific materials and conditions.
 - Check Cement Type: The effect of TEA can vary with different types of cement. For example, it may accelerate the setting of high-alkali cements while retarding sulphateresistant cements.[1]

Problem 2: The early-age compressive strength of my concrete with TEA is lower than expected.

- Possible Cause: While low dosages of TEA can enhance early strength, higher dosages can be detrimental.[5] The interaction with other admixtures or specific cement characteristics could also play a role.
- Troubleshooting Steps:
 - Review Dosage: Ensure your TEA dosage is within the optimal range for early strength enhancement (typically 0.02% to 0.1%).[4][5] Dosages above this can significantly reduce early strength.[1]



- Evaluate Curing Conditions: Improper curing (e.g., low temperature or humidity) can negatively impact early strength development. Ensure specimens are cured under standard conditions.
- Consider Other Admixtures: If you are using other admixtures (e.g., water reducers), there
 may be an interaction with TEA that is affecting strength development. Consult admixture
 compatibility data or conduct tests with and without the other admixtures.

Problem 3: The 28-day compressive strength is significantly reduced in my TEA-containing concrete.

- Possible Cause: This is a common issue, particularly with higher dosages of TEA.[3][5] The
 retardation of silicate hydration is a likely cause.[3]
- Troubleshooting Steps:
 - Reduce TEA Dosage: If high 28-day strength is critical, consider reducing the TEA dosage or using an alternative admixture. The benefits of TEA for early strength may come at the cost of later-age strength.[5]
 - Incorporate Supplementary Cementitious Materials (SCMs): The use of SCMs like fly ash
 or slag might alter the hydration chemistry and could potentially mitigate some of the
 negative effects of TEA on later strength, though this requires experimental verification.[4]
 - Optimize the Mix Design: Adjusting the water-cement ratio or the type of cement might help to improve the overall strength development profile.

Data Presentation

Table 1: Effect of **Triethanolamine** (TEA) Dosage on Concrete Compressive Strength (Illustrative Data)



TEA Dosage (% by weight of cement)	3-Day Compressive Strength (MPa)	7-Day Compressive Strength (MPa)	28-Day Compressive Strength (MPa)
0 (Control)	20.5	28.2	40.8
0.02	22.1	30.5	41.5
0.04	23.8	32.1	42.3
0.10	21.5	29.8	38.9
0.50	18.9	26.4	35.1
1.00	15.2	22.1	30.7

Note: The values in this table are illustrative and compiled from general trends reported in the literature.[4][5][8] Actual results will vary depending on the specific cement, aggregates, watercement ratio, and curing conditions.

Experimental Protocols

- 1. Preparation of Concrete Specimens with Triethanolamine
- Materials: Portland cement, fine aggregate, coarse aggregate, water, and a triethanolamine solution of known concentration.
- Procedure:
 - Design the concrete mix proportions (e.g., for M20, M30, or M40 grade) according to standard methods like IS 10262:2009 or ACI 211.1.[1]
 - Accurately weigh all materials for a batch.
 - Prepare the TEA solution for the desired dosage. It is often practical to dilute a concentrated TEA solution to ensure accurate measurement for small dosages.
 - Add the aggregates and cement to a concrete mixer and dry mix for a few minutes to ensure uniformity.

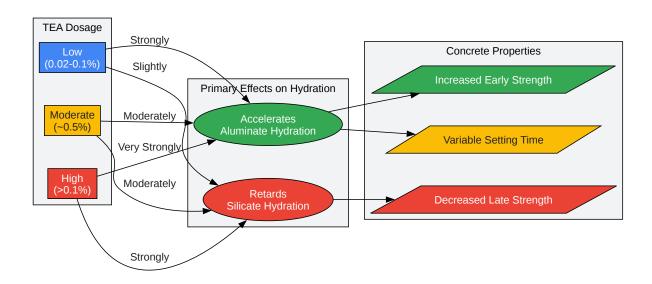


- Add the majority of the mixing water and mix.
- Add the TEA solution to the remaining mixing water and add this to the mixer.
- Mix for a minimum of 3-5 minutes until a homogeneous mixture is achieved.
- Cast the fresh concrete into standard cube (150x150x150 mm) or cylindrical (150x300 mm) or 100x200 mm) molds in layers, compacting each layer thoroughly.[1][9]
- After casting, level the surface of the specimens.
- Demold the specimens after 24 hours and transfer them to a curing tank filled with water until the age of testing (e.g., 3, 7, 28 days).
- 2. Compressive Strength Testing (Based on ASTM C39)
- Apparatus: Compression testing machine, calipers.[9][10]
- Procedure:
 - Remove the cured concrete specimens from the water tank prior to testing.[11]
 - Measure the dimensions of the specimen to calculate the cross-sectional area. For cylindrical specimens, measure the diameter at two locations at mid-height, at right angles to each other, and average the readings.[12]
 - Ensure the bearing surfaces of the testing machine and the specimen are clean and free of debris.
 - Place the specimen on the lower bearing block of the compression testing machine, aligning the axis of the specimen with the center of thrust of the spherically seated block.
 [10]
 - Apply a continuous compressive load at a constant rate within the range of 0.14 to 0.34
 MPa/s (20 to 50 psi/s).[10]
 - Continue loading until the specimen fails.



- Record the maximum load sustained by the specimen.
- Calculate the compressive strength by dividing the maximum load by the average crosssectional area of the specimen.[12]
- Note the type of fracture.

Visualizations



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Caption: Logical relationship between TEA dosage, its effects on cement hydration, and the resulting concrete properties.

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